molecular formula C24H16N4O2S2 B4354865 N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4354865
M. Wt: 456.5 g/mol
InChI Key: QYQRKTIVUGOADL-UHFFFAOYSA-N
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Description

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining cyano, thienyl, phenyl, and isoxazolo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetamide derivatives with thienyl and phenyl groups under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the isoxazolo ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
  • tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate

Uniqueness

N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2S2/c1-13-14(2)32-24(17(13)12-25)27-22(29)16-11-18(19-9-6-10-31-19)26-23-20(16)21(28-30-23)15-7-4-3-5-8-15/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQRKTIVUGOADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
N~4~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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